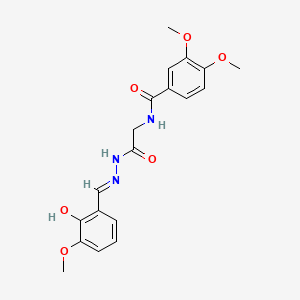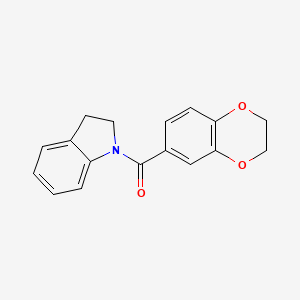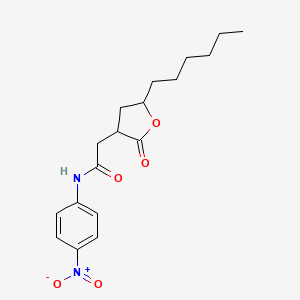![molecular formula C15H19ClN4O4 B11112690 (3E)-N-(butan-2-yl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11112690.png)
(3E)-N-(butan-2-yl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(SEC-BUTYL)-3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]BUTANAMIDE is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(SEC-BUTYL)-3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]BUTANAMIDE typically involves the following steps:
Formation of the Hydrazone: The reaction between a hydrazine derivative and a carbonyl compound (such as an aldehyde or ketone) under acidic or basic conditions.
Introduction of the Butyl Group: The sec-butyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Chlorination and Nitration: The aromatic ring can be chlorinated and nitrated using reagents like chlorine gas and nitric acid, respectively.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: Utilizing flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(SEC-BUTYL)-3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine gas or bromine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmacologically active compounds.
Materials Science: In the development of novel materials with specific properties.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(SEC-BUT
Properties
Molecular Formula |
C15H19ClN4O4 |
|---|---|
Molecular Weight |
354.79 g/mol |
IUPAC Name |
N-[(E)-[4-(butan-2-ylamino)-4-oxobutan-2-ylidene]amino]-3-chloro-4-nitrobenzamide |
InChI |
InChI=1S/C15H19ClN4O4/c1-4-9(2)17-14(21)7-10(3)18-19-15(22)11-5-6-13(20(23)24)12(16)8-11/h5-6,8-9H,4,7H2,1-3H3,(H,17,21)(H,19,22)/b18-10+ |
InChI Key |
JZICTIRQIQRTQI-VCHYOVAHSA-N |
Isomeric SMILES |
CCC(C)NC(=O)C/C(=N/NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/C |
Canonical SMILES |
CCC(C)NC(=O)CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11112617.png)

![N'-[2-(adamantan-1-yl)acetyl]pyridine-4-carbohydrazide](/img/structure/B11112630.png)
![N-(4-bromobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11112636.png)

![2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11112666.png)
![2-[(4-Fluorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B11112667.png)
![4-Nitro-N-[5-(4-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B11112669.png)
![4-({(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B11112674.png)


![N-(3-Chlorophenyl)-N-({N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11112686.png)
![{2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11112700.png)
![N-(3-methylbutyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11112701.png)
